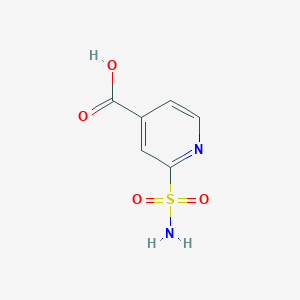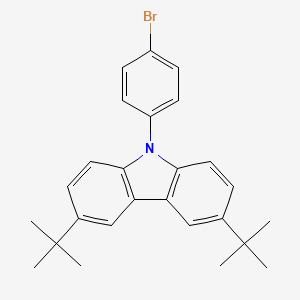
9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole
Descripción general
Descripción
“9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is a chemical compound with the empirical formula C26H28BrN . It is used in early discovery research as part of a collection of unique chemicals . It plays an important role as an intermediate for pharmaceutical, organic synthesis, and organic light-emitting diode (OLED) .
Molecular Structure Analysis
The molecular weight of “this compound” is 434.41 . The SMILES string representation of the molecule is BrC1=CC=C(N(C2=CC=C(C(C)(C)C)C=C23)C4=C3C=C(C(C)(C)C)C=C4)C=C1 .
Physical And Chemical Properties Analysis
“this compound” is a solid . The flash point is not applicable .
Aplicaciones Científicas De Investigación
Luminescence and Structural Properties
- Synthesis and Analysis: A study by Tang et al. (2021) focused on synthesizing biphenyl carbazole derivatives and analyzing their crystal structures, luminescence, and thermal properties. They found that these compounds exhibit high thermal stability and significant luminescent properties.
Electroluminescence in Organic Devices
- Blue Electrophosphorescence: A study by Tsai et al. (2009) explored carbazole-based materials as host materials in blue electrophosphorescent devices. They reported high triplet energies and electrochemical stability, making them suitable for organic blue electrophosphorescence.
Biotransformation and Metabolite Production
- Biphenyl-Utilizing Bacteria: Research by Waldau et al. (2009) investigated the ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites, which are valuable for pharmacological applications.
OLED and Photoluminescence Applications
- High Triplet Energy Materials: Lee et al. (2014) studied carbazole modified orthophenylene compounds for their use in blue phosphorescent organic light-emitting diodes (OLEDs). The materials showed high triplet energy and efficient quantum efficiency in blue PHOLEDs (Lee et al., 2014).
- Electrochromic Properties: Koyuncu et al. (2009) synthesized a new electroactive monomer containing carbazole and analyzed its electrochromic properties. They found it suitable for creating electrochromics capable of generating three basic colors (RGB) (Koyuncu et al., 2009).
Photophysics and Synthetic Applications
- Synthesis and Spectroscopy: Ponce et al. (2006) worked on the synthesis and electronic spectroscopy of bromocarbazoles, examining their UV-absorption, fluorescence, and phosphorescence emission spectra. Their research contributes to understanding the photophysical properties of these compounds (Ponce et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-bromophenyl)-3,6-ditert-butylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSPJHDQUQBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727295 | |
| Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
601454-33-5 | |
| Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-(4-Bromophenyl))-3,6-di-tert-butyyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



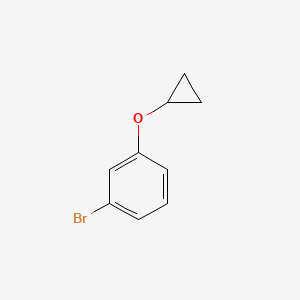
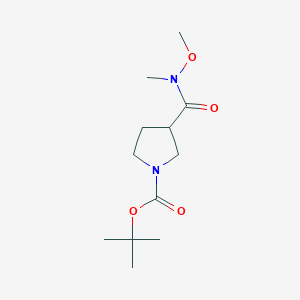


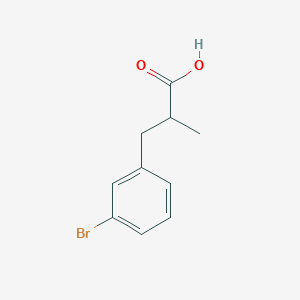

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)





